molecular formula C17H18N4O2 B2885072 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide CAS No. 1207035-04-8

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide

Cat. No.: B2885072
CAS No.: 1207035-04-8
M. Wt: 310.357
InChI Key: YNUMEVGYGOZYHD-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a pyrazine ring and a piperidinone moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide, also known as apixaban, is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to the formation of blood clots .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This binding results in a rapid onset of inhibition of FXa, affecting both free and clot-bound FXa activity .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing the generation of thrombin . This action results in a dose-dependent antithrombotic efficacy, as demonstrated in pre-clinical studies .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban leads to a reduction in thrombin generation, thereby decreasing the risk of thrombus formation . This makes apixaban effective in the prevention and treatment of various thromboembolic diseases .

Action Environment

The action of apixaban can be influenced by various environmental factors. For instance, the synthesis of apixaban involves the oxidation of the piperidine cycle to the corresponding lactam under a CO2 atmosphere . Furthermore, the efficacy of apixaban can be affected by drug-drug interactions, although it has a low potential for such interactions .

Biochemical Analysis

Biochemical Properties

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide has been found to interact with several enzymes and proteins. It acts as a competitive inhibitor of Factor Xa, a key enzyme in the coagulation cascade . This interaction is characterized by a rapid onset of inhibition, with an association rate constant of approximately 20 μM^-1/s .

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function by reducing thrombin generation, thereby indirectly inhibiting platelet aggregation . This effect on cellular metabolism has significant implications for the prevention and treatment of thromboembolic diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically Factor Xa . By acting as a competitive inhibitor, it prevents the action of Factor Xa, leading to reduced thrombin generation .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates stable effects in laboratory settings . Its impact on cellular function remains consistent over time, indicating its potential for long-term use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . It has been shown to exhibit dose-dependent antithrombotic efficacy at doses that preserve hemostasis .

Metabolic Pathways

This compound is involved in the coagulation cascade, a key metabolic pathway in the body . It interacts with Factor Xa, influencing the flux of this pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methyl-3-nitrobenzoic acid with piperidinone under specific conditions to form the intermediate compound. This intermediate is then reacted with pyrazine-2-carboxylic acid to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and piperidinone-containing molecules. Examples include:

  • N-(4-methoxyphenyl)-pyrazine-2-carboxamide
  • N-(4-chlorophenyl)-pyrazine-2-carboxamide

Uniqueness

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-5-6-13(20-17(23)14-11-18-7-8-19-14)10-15(12)21-9-3-2-4-16(21)22/h5-8,10-11H,2-4,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUMEVGYGOZYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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